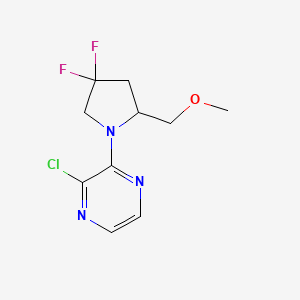

2-Chloro-3-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyrazine

Description

Properties

IUPAC Name |

2-chloro-3-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClF2N3O/c1-17-5-7-4-10(12,13)6-16(7)9-8(11)14-2-3-15-9/h2-3,7H,4-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPQQOKVRYOEAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CC(CN1C2=NC=CN=C2Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-3-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyrazine is a synthetic organic compound with the molecular formula CHClFNO and a molecular weight of 263.67 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a chloro group and a pyrrolidine moiety that contains difluoro and methoxymethyl substituents. The structural formula can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHClFNO |

| Molecular Weight | 263.67 g/mol |

| IUPAC Name | 2-chloro-3-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]pyrazine |

| CAS Number | 2098076-26-5 |

Research indicates that the biological activity of 2-Chloro-3-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyrazine may involve modulation of specific biochemical pathways, particularly those related to enzyme inhibition. Its structural characteristics suggest potential interactions with various receptors and enzymes, making it a candidate for further investigation in drug development.

Case Studies and Research Findings

- Inhibition Studies : In vitro studies have shown that compounds similar to 2-Chloro-3-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyrazine exhibit inhibitory effects on specific protein kinases. For instance, a related compound demonstrated an IC value of 14 nM against PI3Kδ, indicating high selectivity over other class I PI3Ks .

- Therapeutic Applications : The compound has potential applications in treating diseases like chronic obstructive pulmonary disease (COPD), where selective inhibition of PI3Kδ could lead to improved lung function in preclinical models .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable properties for inhaled delivery systems, enhancing the therapeutic index for respiratory conditions .

Data Table: Biological Activity Overview

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Compounds:

Synthesis: Not explicitly detailed in evidence, but similar compounds (e.g., 2-chloro-3-(4-chlorophenyl)pyrazine) are synthesized via reflux with POCl₃ and sulfuric acid, followed by ice quenching and recrystallization . Purity: ≥95% (commercially available) .

2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine hydrochloride (CAS: 1316227-41-4)

- Substituent : Methylated pyrrolidine with a hydrochloride salt.

- Relevance : Highlights the impact of N-methylation on solubility and stability, though this compound is discontinued commercially .

2-Chloro-3-(2-quinolylthio)pyrazine Substituent: Quinoline-thio group. Synthesis: Simulated via the Global-AlteQ algorithm, with IR spectroscopy showing C=N vibrations at 1660 cm⁻¹ and quinoline ring vibrations at 1779 cm⁻¹ .

2-Chloro-3-(1H-pyrazol-1-yl)pyrazine

- Substituent : Pyrazole ring.

- Synthesis : Reacted with 1H-imidazole at 95°C overnight, purified via silica gel chromatography .

Physicochemical Properties

Infrared (IR) Spectroscopy:

- Target Compound: Predicted C=N and ring vibrations near 1660–1779 cm⁻¹, similar to 2-chloro-3-(2-quinolylthio)pyrazine .

- Analog (2-chloro-3-(4-chlorophenyl)pyrazine) : Likely exhibits aromatic C-Cl stretches (~650 cm⁻¹) and pyrazine ring modes, though specific data are unreported .

Stability and Reactivity:

- The methoxymethyl group in the target compound may enhance solubility but introduce hydrolytic sensitivity under acidic conditions, as seen in , where a methoxymethyl group is cleaved with HCl-methanol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.